3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a t-butylsulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: The reaction of 4-t-butylsulfonyl chloride with aniline to form 4-t-butylsulfamoylaniline.
Coupling Reaction: The intermediate is then coupled with 3,5-dibromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
- 3-(4-Ethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
- 3-(4-Isopropylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
Uniqueness
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of the t-butyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-17(2,3)22-27(25,26)15-6-4-11(5-7-15)12-8-13(16(23)24)10-14(9-12)18(19,20)21/h4-10,22H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWEPFAPIMOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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